N-(3-Fluorobenzyl)-2-iodoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FIN/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYBOEGPNRVRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC(=CC=C2)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Background and Significance in Contemporary Organic Chemistry
Introduction to Aryl Halides and Aniline (B41778) Derivatives in Synthetic Methodologies
Aryl halides and aniline derivatives are foundational pillars in the edifice of organic synthesis. acs.orgnih.gov Aryl halides, organic compounds containing a halogen atom bonded to an aromatic ring, are crucial precursors in a multitude of cross-coupling reactions. nih.gov These reactions, often catalyzed by transition metals like palladium, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. wjpmr.com The reactivity of aryl halides is modulated by the nature of the halogen, with iodides generally being the most reactive, followed by bromides and then chlorides.
Aniline and its derivatives, characterized by an amino group attached to a benzene (B151609) ring, are ubiquitous structural motifs in pharmaceuticals, dyes, and functional materials. wikipedia.orgacs.org The nitrogen atom's lone pair of electrons imparts nucleophilic and basic properties, making anilines key starting materials for the synthesis of a vast array of nitrogen-containing compounds. wikipedia.org The interplay between the amino group and the aromatic ring influences the molecule's electronic properties and reactivity, making aniline derivatives versatile building blocks in organic synthesis. acs.orgnih.gov
Rationale for Research Focus on N-(3-Fluorobenzyl)-2-iodoaniline
The specific structure of this compound is not a random assortment of functional groups but rather a deliberate combination designed for strategic synthetic utility.
The molecule features an iodine atom at the ortho position relative to the amino group. This arrangement is significant for several reasons. The bulky iodine atom can exert steric influence on the adjacent amino group, potentially directing reactions to other positions or influencing the conformation of the molecule. Furthermore, the presence of both a reactive C-I bond, prime for cross-coupling reactions, and a nucleophilic N-H bond on the same ring system offers a platform for sequential or orthogonal functionalization. This allows for the stepwise introduction of different molecular fragments, a powerful strategy in the synthesis of complex target molecules.
Historical Development of Synthetic Approaches to Analogous Compounds
The synthesis of N-aryl amines, the class of compounds to which this compound belongs, has a rich history. Early methods often involved harsh reaction conditions. However, the late 20th and early 21st centuries witnessed a revolution in this area with the development of transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed reaction allows for the formation of C-N bonds between aryl halides and amines under relatively mild conditions and with broad substrate scope. nih.gov
The Ullmann condensation, an older copper-catalyzed method, has also seen a resurgence with the development of new ligands and reaction conditions that make it more practical and versatile for the synthesis of N-aryl amines. organic-chemistry.orgmdpi.com These modern synthetic methods have made complex aniline derivatives, including those with multiple halogen substituents and other functional groups, more accessible for research and development. organic-chemistry.org
Current State of Academic Research on Related Halogenated Anilines
Current research on halogenated anilines is a vibrant and diverse field. rsc.orgnih.gov Scientists are actively exploring new methods for the selective halogenation of anilines, as well as developing novel applications for these compounds. nih.govacs.org For instance, recent studies have focused on electrochemical methods for the controlled mono- or di-halogenation of aniline derivatives. acs.org There is also significant interest in the use of halogenated anilines as building blocks for the synthesis of biologically active molecules and functional materials. nih.gov The unique electronic and steric properties imparted by the halogen substituents are being harnessed to fine-tune the performance of these materials. Furthermore, the presence of halogens provides a handle for further chemical modification through cross-coupling and other reactions, enabling the generation of diverse molecular libraries for screening and optimization. rsc.org
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁FIN |
| Molecular Weight | 327.14 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Advanced Synthetic Methodologies for N 3 Fluorobenzyl 2 Iodoaniline
Established Retrosynthetic Pathways for N-(3-Fluorobenzyl)-2-iodoaniline
The most logical and commonly employed retrosynthetic strategy for this compound involves a carbon-nitrogen (C-N) bond disconnection. This approach simplifies the target molecule into two key precursors: 2-iodoaniline (B362364) and a suitable 3-fluorobenzyl electrophile, typically a 3-fluorobenzyl halide.
This disconnection is based on the well-established nucleophilic substitution reaction, specifically the N-alkylation of an amine. In this forward-synthesis direction, the nitrogen atom of 2-iodoaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-fluorobenzyl halide. This forms the desired C-N bond and yields the final product. This strategy is advantageous due to the commercial availability and straightforward synthesis of the precursor molecules.
Detailed Analysis of Precursor Synthesis and Functionalization Strategies
The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors.
Synthesis of 2-Iodoaniline Derivatives
2-Iodoaniline is a crucial building block, and several methods exist for its synthesis and the synthesis of its derivatives.
Direct Iodination: A common method involves the direct iodination of substituted anilines. For instance, using a combination of iodine and copper(II) acetate (B1210297) in acetic acid can provide the corresponding iodo compound in good yields. buet.ac.bd
From Anthranilic Acids: A practical, transition-metal-free route involves the decarboxylative iodination of anthranilic acids. This method can be performed using iodine (I2) and potassium iodide (KI) in a solvent like acetonitrile (B52724) at elevated temperatures. rsc.org For example, a gram-scale synthesis of 2-iodoaniline derivatives has been demonstrated using this approach. rsc.org
From 1-(2-iodophenyl)ethanol: Another preparation method involves reacting 1-(2-iodophenyl)ethanol with sodium azide (B81097) in the presence of trifluoroacetic acid and methanesulfonic acid. chemicalbook.com This reaction, followed by a workup with sodium hydroxide (B78521) solution, can produce 2-iodoaniline in high yield. chemicalbook.com
Purification: Commercial 2-iodoaniline can be purified by recrystallization from a benzene (B151609)/petroleum ether mixture or through steam distillation to ensure high purity for subsequent reactions. chemicalbook.comorgsyn.org
Synthesis of 3-Fluorobenzyl Halides and Related Electrophiles
The electrophilic partner in the N-alkylation reaction is typically a 3-fluorobenzyl halide.
3-Fluorobenzyl Bromide: This compound can be synthesized from fluorobenzene (B45895) via a one-step bromomethylation process. chemicalbook.com
3-Fluorobenzyl Chloride: Synthesis of 3-fluorobenzyl chloride can be achieved through various methods. One such method involves the reaction of a fluorotoluene with tetrachloromethane and methanol (B129727) in the presence of an iron(II) chloride tetrahydrate catalyst under heat in a sealed autoclave. chemicalbook.com Commercially, it is available as a reagent for synthesis with a boiling point of 176-177 °C. merckmillipore.comsigmaaldrich.com
From Benzoic Acids: Substituted benzyl (B1604629) alcohols, which are precursors to benzyl halides, can be prepared by the reduction of the corresponding benzoic acids. For example, 3-bromo-4-fluorobenzoic acid can be reduced to 3-bromo-4-fluorobenzyl alcohol using hydride complexes. google.com
Optimization of Reaction Conditions and Catalyst Systems for Iodination and N-Alkylation
To achieve high yields and purity of this compound, careful optimization of the N-alkylation step is essential.
Role of Specific Catalysts and Ligands in N-Alkylation of 2-Iodoaniline
The N-alkylation of anilines, including halogenated anilines like 2-iodoaniline, can be significantly influenced by the choice of catalyst and base.
Palladium Catalysis: Palladium catalysts are effective for N-alkylation reactions. chemrxiv.org For instance, the N-alkylation of anilines can be achieved using an appropriate alkyl bromide with sodium hydride (NaH) as a base in a solvent mixture like DCM/DMF. acs.org Palladium(II) acetate in combination with ligands like XPhos has been used for one-pot cascade N-alkylation of amines, although its effectiveness can vary for different haloanilines. chemrxiv.org
Base-Mediated Alkylation: The reaction is often carried out in the presence of a base to deprotonate the aniline (B41778) nitrogen, enhancing its nucleophilicity. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate. acs.org The use of cesium carbonate with tetrabutylammonium (B224687) iodide (TBAI) in DMF has been reported as a mild method for the N-alkylation of aminothiophenes, a principle applicable to other challenging amines.
Metal-Organic Frameworks (MOFs): Recent research has explored the use of heterogeneous catalysts, such as cobalt catalysts supported on metal-organic frameworks (UiO-67), for the N-alkylation of anilines with benzyl alcohols, offering excellent selectivity and yields. rsc.org
Iridium Complexes: Iridium(I) complexes with N-heterocyclic carbene (NHC) ligands have been shown to efficiently catalyze the N-alkylation of amines with alcohols through a "borrowing hydrogen" mechanism. rsc.org
Solvent Effects and Temperature Control in High-Yield Synthesis
The choice of solvent and precise temperature control are critical parameters for maximizing the yield and minimizing side reactions.
Solvent Selection: The polarity and boiling point of the solvent can significantly impact reaction rates and outcomes. Common solvents for N-alkylation include dimethylformamide (DMF), dichloromethane (B109758) (DCM), acetonitrile, and toluene. acs.orgresearchgate.net Acetonitrile is often used in liquid-phase N-alkylation reactions at room temperature. researchgate.net For palladium-catalyzed couplings, solvents like DMF/water mixtures are sometimes employed. acs.org
Temperature Management: N-alkylation reactions can be performed under a range of temperatures. Some protocols are effective at room temperature (30°C), which can improve selectivity and reduce byproducts. researchgate.net Other methods may require heating to drive the reaction to completion; for example, palladium-catalyzed reactions are often run at elevated temperatures, such as 110°C in toluene. chemrxiv.org Vapor phase alkylation over zeolite catalysts can occur at much higher temperatures, from 250°C to 400°C. google.com Visible-light-induced N-alkylation offers a pathway to conduct reactions at room temperature, highlighting the expanding toolkit for controlling reaction conditions. nih.gov
Green Chemistry Approaches to the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules to minimize environmental impact. For the synthesis of this compound, this involves the development of methodologies that utilize safer solvents, reduce energy consumption, and employ catalytic systems.
The use of solvent-free conditions or aqueous media represents a significant step towards greener chemical processes. For the synthesis of N-aryl benzylamines, methodologies have been developed that avoid the use of volatile and often toxic organic solvents.
One such approach is the use of microwave-assisted synthesis, which can accelerate reaction rates and often allows for solvent-free conditions or the use of water or ethanol (B145695) as a benign solvent. nih.govsigmaaldrich.com For instance, the synthesis of 2-aminobenzothiazoles from 2-iodoaniline has been successfully demonstrated in water using an iron catalyst, highlighting the potential for aqueous media in reactions involving 2-iodoaniline. rsc.org
Reductive amination, a key method for forming the C-N bond in this compound, has also been adapted to greener conditions. Solvent-free reductive amination of aldehydes and anilines using sodium borohydride (B1222165) in the presence of silica (B1680970) phosphoric acid has been reported to be a fast and efficient method. researchgate.net Furthermore, H-cube technology, which facilitates in-situ imine formation and reduction, has been successfully used for the direct reductive amination of functionalized aldehydes with aniline derivatives, often in more environmentally friendly solvents and with easier work-up procedures. rsc.orgresearchgate.net
A hypothetical green synthesis of this compound via reductive amination in an aqueous medium is presented below:
Table 1: Hypothetical Green Reductive Amination for this compound
| Parameter | Condition | Rationale for Green Approach |
| Reactants | 2-Iodoaniline, 3-Fluorobenzaldehyde (B1666160) | Readily available starting materials. |
| Solvent | Water with a surfactant | Avoids volatile organic compounds (VOCs). |
| Reducing Agent | Sodium borohydride or catalytic hydrogenation | Milder reducing agents compared to others. |
| Catalyst | (If hydrogenation) Palladium on carbon (Pd/C) | Efficient and recyclable catalyst. |
| Energy Source | Conventional heating or microwave irradiation | Microwave can reduce reaction times and energy consumption. |
| Work-up | Extraction with a green solvent (e.g., ethyl acetate) | Minimizes the use of hazardous extraction solvents. |
This approach, while hypothetical for this specific molecule, is based on established green chemistry principles and successful applications in similar systems.
Photochemical and electrochemical methods offer promising green alternatives to traditional synthesis, as they can often be performed under mild conditions without the need for stoichiometric reagents.
Photochemical Synthesis:
The use of light to drive chemical reactions can lead to highly selective transformations. Photochemical methods for the synthesis of primary arylamines and symmetric diarylamines from aryl bromides have been developed, suggesting the potential for similar applications with aryl iodides like 2-iodoaniline. rsc.orgrsc.org These reactions can proceed via a Ni(I)/Ni(III) catalytic cycle under light irradiation. rsc.org While direct photochemical synthesis of this compound has not been explicitly reported, the existing literature on photochemical C-N bond formation provides a strong basis for future exploration. acs.org
Electrochemical Synthesis:
Electrosynthesis replaces chemical oxidants or reductants with electricity, a sustainable and clean reagent. acs.orgresearchgate.netacs.org Electrochemical N-arylation has emerged as a powerful tool for constructing C-N bonds. nih.gov For instance, nickel-catalyzed electrochemical N-arylation of NH-sulfoximines with aryl halides has been demonstrated, showcasing the potential of this technique for forming bonds with aniline-like compounds. nih.gov The joint electrooxidation of arenes and nitriles in the presence of a copper catalyst has also been shown to yield N-benzylacetamides, indicating the feasibility of forming N-benzyl bonds electrochemically. researchgate.net
The exploration of these routes for this compound could lead to more sustainable and efficient synthetic protocols.
Scale-Up Considerations and Process Intensification in Laboratory Synthesis
The transition of a synthetic route from laboratory scale to larger-scale production requires careful consideration of factors such as reaction kinetics, heat transfer, and process safety. For the synthesis of this compound, particularly through palladium-catalyzed methods like the Buchwald-Hartwig amination, several aspects are crucial for successful scale-up. sigmaaldrich.comsigmaaldrich.com
The Buchwald-Hartwig amination is a versatile method for C-N bond formation but can be challenging to scale up due to catalyst deactivation, byproduct formation, and the need for stringent inert conditions. acs.orgnumberanalytics.com Optimization of catalyst selection, ligand choice, base, and solvent is critical. acs.org For instance, using a robust catalyst system like Pd(dba)₂ with BINAP and a suitable base like Cs₂CO₃ in a solvent such as THF has been shown to be effective for large-scale amination reactions. acs.org
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is highly relevant for the synthesis of this compound. Continuous flow chemistry is a key technology in this area. rsc.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Buchwald-Hartwig Amination
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. |
| Safety | Handling of large quantities of reagents and solvents poses risks. | Smaller reactor volumes lead to inherently safer processes. |
| Reaction Time | Can be long, with challenges in reaching completion. | Often significantly shorter reaction times. |
| Byproduct Formation | Can be significant due to poor temperature control and mixing. | Improved selectivity and reduced byproduct formation. |
| Scalability | "Scaling up" can be complex and non-linear. | "Scaling out" by running multiple reactors in parallel is more straightforward. |
Continuous flow processes for Buchwald-Hartwig amination have been successfully demonstrated, even with the challenge of insoluble salt formation, which can be managed using techniques like ultrasound-assisted microreactors. rsc.org
Mechanistic Insights into the Formation of this compound
The formation of this compound can be rationalized through two primary mechanistic pathways: nucleophilic substitution and reductive amination.
The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 2-iodoaniline and a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide). This reaction can proceed through a nucleophilic aromatic substitution (SNA_r) mechanism or a copper-catalyzed Ullmann-type reaction.
In a direct S_NAr reaction, the amine group of 2-iodoaniline acts as a nucleophile, attacking the benzylic carbon of the 3-fluorobenzyl halide. researchgate.netnih.gov However, the reactivity of aniline itself is often insufficient for this direct substitution under mild conditions. Therefore, catalytic methods are generally preferred.
The Ullmann condensation, which typically uses a copper catalyst, is a well-established method for the N-arylation of amines with aryl halides. researchgate.net A ligand-free CuI-catalyzed N-arylation of benzylamine (B48309) with aryl halides has been reported, suggesting that a similar approach could be viable for the reaction of 2-iodoaniline with a 3-fluorobenzyl halide. researchgate.net
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another powerful method for forming the C-N bond. numberanalytics.com The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired N-aryl benzylamine and regenerate the Pd(0) catalyst.
Regioselectivity:
In the synthesis of this compound, regioselectivity primarily concerns the site of benzylation on the 2-iodoaniline molecule. While N-alkylation is the desired outcome, C-alkylation of the aromatic ring is a potential side reaction. The reaction conditions, particularly the choice of catalyst and solvent, can influence the N- versus C-alkylation ratio. nih.gov For instance, certain palladium-catalyzed reactions have been shown to favor C-benzylation of anilines. researchgate.net The inherent nucleophilicity of the nitrogen atom in aniline, coupled with appropriate reaction conditions (e.g., use of a base to deprotonate the amine), generally favors N-alkylation. The polymerization of aniline, which involves C-N and N-N coupling, is another potential side reaction that needs to be controlled, particularly under oxidative conditions. ineosopen.org
Stereoselectivity:
The synthesis of this compound from 2-iodoaniline and 3-fluorobenzaldehyde or 3-fluorobenzyl bromide does not create a new stereocenter. Therefore, stereoselectivity is not a primary concern in this specific transformation. However, if chiral starting materials were used or if a chiral center were to be introduced in a subsequent reaction, the stereochemical outcome would need to be considered. In related reductive amination reactions that do form chiral centers, the stereoselectivity can often be controlled through the use of chiral catalysts or auxiliaries. nih.gov
Sophisticated Spectroscopic and Structural Elucidation Techniques for N 3 Fluorobenzyl 2 Iodoaniline
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-(3-Fluorobenzyl)-2-iodoaniline in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the chemical environment and connectivity of every atom can be constructed.
The ¹H NMR spectrum provides information on the number, environment, and neighboring relationships of protons. For this compound, specific chemical shifts (δ) and coupling constants (J) are predicted based on the electronic effects of the substituents on the two aromatic rings. The electron-withdrawing iodine atom and the electron-donating amine group on one ring, along with the fluorine atom on the benzyl (B1604629) ring, create distinct and predictable patterns. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, with their chemical shifts indicating their hybridization and electronic environment. The ¹⁹F NMR spectrum provides a simple, direct confirmation of the fluorine atom's presence.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.70 | dd, J ≈ 7.8, 1.5 Hz | 1H | H-3 (Iodoaniline ring) |
| ~7.25 | ddd, J ≈ 8.2, 7.3, 1.5 Hz | 1H | H-5 (Iodoaniline ring) |
| ~7.15 | m | 2H | H-5', H-6' (Fluorobenzyl ring) |
| ~7.05 | m | 1H | H-2' (Fluorobenzyl ring) |
| ~6.95 | m | 1H | H-4' (Fluorobenzyl ring) |
| ~6.65 | dd, J ≈ 8.2, 1.3 Hz | 1H | H-6 (Iodoaniline ring) |
| ~6.50 | ddd, J ≈ 7.8, 7.3, 1.3 Hz | 1H | H-4 (Iodoaniline ring) |
| ~4.80 | br s | 1H | N-H |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~163 (d, ¹JCF ≈ 245 Hz) | C-3' (C-F) |
| ~147.0 | C-1 (C-NH) |
| ~141 (d, ³JCF ≈ 7 Hz) | C-1' |
| ~139.5 | C-3 |
| ~130 (d, ³JCF ≈ 8 Hz) | C-5' |
| ~129.5 | C-5 |
| ~123 (d, ⁴JCF ≈ 2 Hz) | C-6' |
| ~119.0 | C-4 |
| ~115 (d, ²JCF ≈ 21 Hz) | C-4' |
| ~114 (d, ²JCF ≈ 22 Hz) | C-2' |
| ~111.0 | C-6 |
| ~88.0 | C-2 (C-I) |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the complex structure by revealing through-bond correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled (typically separated by two or three bonds). libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons within each aromatic ring (e.g., H-3 with H-4, H-4 with H-5, etc.), confirming their relative positions. pressbooks.pub A key correlation would also be expected between the N-H proton and the benzylic (CH₂) protons, confirming the N-CH₂ linkage.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. libretexts.orgpressbooks.pub It allows for the unambiguous assignment of each protonated carbon. For instance, the proton signal at ~4.45 ppm would show a cross-peak to the carbon signal at ~48.0 ppm, definitively assigning the benzylic group.
Correlations from the benzylic CH₂ protons (~4.45 ppm) to the C-1 (~147.0 ppm) and C-2 (~88.0 ppm) carbons of the iodoaniline ring.
Correlations from the benzylic CH₂ protons to the C-1' and C-2'/C-6' carbons of the fluorobenzyl ring.
Correlations from the N-H proton to the benzylic carbon and to carbons C-2 and C-6 of the iodoaniline ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. maricopa.edu
The IR spectrum would clearly show characteristic absorption bands. libretexts.orgpressbooks.pub The N-H stretch of the secondary amine would appear as a sharp, medium-intensity band around 3400 cm⁻¹. wikieducator.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) bridge would be just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic rings would produce a series of bands in the 1600-1450 cm⁻¹ region. uc.edu Other key vibrations include the strong aromatic C-N stretch (~1335-1250 cm⁻¹), the C-F stretch (~1250 cm⁻¹), and a C-I stretch at lower wavenumbers (<600 cm⁻¹).
Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
|---|---|---|
| ~3400 | Secondary Amine (N-H) | Stretch |
| 3100-3000 | Aromatic C-H | Stretch |
| 3000-2850 | Aliphatic C-H (CH₂) | Stretch |
| 1600-1450 | Aromatic C=C | Ring Stretch |
| ~1610 | Amine (N-H) | Bend |
| 1335-1250 | Aromatic C-N | Stretch |
| ~1250 | Aryl-F | Stretch |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies
HRMS provides an extremely precise measurement of the molecule's mass-to-charge ratio, which is used to determine its elemental formula. For this compound (C₁₃H₁₁FIN), the expected exact mass for the protonated molecular ion [M+H]⁺ is 342.9942.
Beyond molecular formula confirmation, mass spectrometry reveals structural information through analysis of fragmentation patterns. libretexts.org The molecular ion is often unstable and breaks apart in predictable ways. libretexts.org
Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the bond beta to the nitrogen atom. miamioh.edu This would involve the breaking of the C-C bond between the aniline (B41778) ring and the nitrogen, or more likely, the benzylic C-N bond. The most dominant fragmentation is expected to be the cleavage of the benzylic C-CH₂ bond, leading to the loss of a 2-iodoanilino radical and the formation of a 3-fluorobenzyl cation. This fragment can rearrange into the highly stable 3-fluorotropylium ion, which would be observed at m/z 109.
Benzylic Cleavage: Another primary fragmentation event is the cleavage of the bond between the nitrogen and the benzylic carbon. This results in the formation of a stable 3-fluorobenzyl radical and a 2-iodoaniline (B362364) cation radical fragment (m/z 219). youtube.com
Single Crystal X-ray Diffraction for Solid-State Structural Analysis and Conformational Preferences
Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. Based on related structures, such as N-benzyl-2-hydroxybenzamide, the two aromatic rings are expected to be significantly twisted relative to each other. nih.gov This analysis would reveal the conformation of the C-N-C bridge, the degree of pyramidalization at the nitrogen atom, and the specific arrangement of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding (e.g., N-H···F) or π-stacking.
Advanced Spectroscopic Probes for Investigating this compound in Solution
While X-ray crystallography provides a static picture of the solid state, advanced NMR techniques can probe the molecule's dynamic behavior and preferred conformation in solution.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This 2D NMR experiment detects through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. A NOESY experiment would be invaluable for determining the preferred solution-state conformation. For example, observing a NOE cross-peak between the benzylic CH₂ protons and the H-6 proton of the iodoaniline ring would indicate a conformation where the benzyl group is oriented over the aniline ring.
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes, such as the rate of rotation around the C-N bonds. Changes in the appearance of NMR signals with temperature can provide thermodynamic data on conformational equilibria.
Challenges and Pitfalls in the Spectroscopic Characterization of Fluorinated Iodoanilines
The spectroscopic elucidation of fluorinated iodoanilines, such as this compound, presents a unique and complex set of challenges for analytical chemists. The presence of fluorine, iodine, and a secondary amine within a single molecular framework gives rise to overlapping signals, complex splitting patterns, and isotopic effects that can complicate spectral interpretation across various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of these potential pitfalls is crucial for accurate structural confirmation and purity assessment.
One of the primary challenges in the ¹H NMR spectroscopy of this compound lies in the complex coupling patterns introduced by the fluorine atom. The fluorine nucleus (¹⁹F) has a spin of I = 1/2, similar to a proton, and therefore couples with neighboring protons, leading to additional signal splitting. This J-coupling can occur over several bonds, with magnitudes that are often difficult to predict precisely. For instance, the protons on the fluorobenzyl ring will exhibit not only the expected proton-proton (H-H) couplings but also heteronuclear fluorine-proton (F-H) couplings. These additional couplings can transform simple multiplets into complex and overlapping patterns, making straightforward spectral assignment challenging. nih.govyoutube.com
In ¹³C NMR spectroscopy, the presence of both fluorine and iodine introduces distinct effects. The C-F coupling constants are typically large and can be observed over one, two, and three bonds (¹JCF, ²JCF, ³JCF), which aids in the assignment of the fluorinated ring. However, the iodine atom presents a different challenge. Iodine is a quadrupolar nucleus, which can lead to significant broadening of the signal for the carbon atom to which it is attached (C-I). This broadening can sometimes be so severe that the signal is difficult to distinguish from the baseline noise, a phenomenon that can be mistaken for the absence of a signal.
Mass spectrometry of halogenated compounds, including fluorinated iodoanilines, also requires careful consideration. While high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement for the molecular ion, the fragmentation patterns in electron ionization (EI) mass spectrometry can be complex. morawa.atscholaris.ca The presence of two different halogens can lead to multiple fragmentation pathways, and the isotopic distribution of iodine (¹²⁷I is the only stable isotope) and the presence of the ¹³C isotope must be accounted for when analyzing the mass spectrum. Furthermore, distinguishing between positional isomers of fluorinated iodoanilines by mass spectrometry alone is often unreliable, as they can produce nearly identical mass spectra. morawa.at
Infrared (IR) spectroscopy of this compound is useful for identifying key functional groups, but interpretation is not without its difficulties. The N-H stretch of the secondary amine is expected in the 3350-3310 cm⁻¹ region. orgchemboulder.com However, its intensity can be weak, and its position can be influenced by solvent effects and potential intramolecular hydrogen bonding with the nearby iodine or the π-system of the aromatic rings. nih.govnih.gov The C-F and C-I stretching vibrations are also present but can be difficult to assign definitively as they fall in the fingerprint region (below 1500 cm⁻¹), which is often crowded with numerous other vibrational modes. wpmucdn.com
To navigate these challenges, a combination of one-dimensional and two-dimensional NMR techniques is often indispensable. Techniques such as COSY (Correlation Spectroscopy) can help to establish H-H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons and for identifying long-range H-C and F-C correlations, respectively. nih.gov
Ultimately, the unambiguous spectroscopic characterization of this compound and related fluorinated iodoanilines relies on a multi-technique approach and a keen awareness of the potential pitfalls associated with each method. Careful data acquisition and a systematic approach to spectral interpretation are paramount to overcoming these challenges.
Interactive Data Tables
Below are illustrative data tables summarizing the expected spectroscopic data and highlighting potential challenges for this compound.
Table 1: Predicted ¹H NMR Data and Associated Challenges
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Challenges |
| NH | 4.5 - 5.5 | Broad singlet | Broadening due to quadrupolar nitrogen and potential exchange. |
| Benzyl CH₂ | 4.3 - 4.5 | Doublet of doublets (or more complex) | Coupling to both NH proton and the fluorine on the benzyl ring can create complex splitting. |
| Aromatic (Iodo-substituted ring) | 6.5 - 7.8 | Doublets, Triplets, Doublet of doublets | Overlapping signals and complex splitting patterns. |
| Aromatic (Fluoro-substituted ring) | 6.9 - 7.4 | Doublets, Triplets, Doublet of doublets | Complex splitting due to both H-H and H-F coupling. nih.gov |
Table 2: Predicted ¹³C NMR Data and Associated Challenges
| Carbon | Predicted Chemical Shift (δ, ppm) | Key Challenges |
| C-I | 85 - 95 | Signal broadening due to the quadrupolar effect of the iodine atom, potentially leading to a very weak or unobservable signal. |
| C-F | 160 - 165 (¹JCF ≈ 240-250 Hz) | Large one-bond C-F coupling constant is characteristic but can complicate spectral appearance. |
| Other Aromatic Carbons | 110 - 150 | Overlapping signals and smaller C-F couplings (²JCF, ³JCF) can make assignments difficult without 2D NMR. |
| Benzyl CH₂ | 45 - 55 | Signal intensity may be lower than aromatic carbons. |
Table 3: Key IR Absorptions and Potential Pitfalls
| Functional Group | Expected Wavenumber (cm⁻¹) | Potential Pitfalls |
| N-H Stretch | 3350 - 3310 | Weak to medium intensity; peak position can be solvent-dependent. orgchemboulder.comnih.gov |
| C-H Stretch (Aromatic) | 3000 - 3100 | Can overlap with other C-H stretches. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Generally straightforward to identify. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands can make specific assignments complex. |
| C-N Stretch (Aromatic) | 1250 - 1335 | Can be strong but may overlap with other absorptions in the fingerprint region. orgchemboulder.com |
| C-F Stretch | 1000 - 1400 | Often strong but falls in the crowded fingerprint region, making definitive assignment difficult. wpmucdn.com |
| C-I Stretch | 500 - 600 | Very weak and in the far-IR region, often not observed in standard IR spectroscopy. |
Table 4: Mass Spectrometry Fragmentation Challenges
| Ion | m/z | Challenge |
| [M]⁺ | 343.00 | Accurate mass measurement is crucial for formula determination. |
| [M-I]⁺ | 216.05 | Loss of iodine is a common fragmentation pathway. |
| [M-C₇H₆F]⁺ | 234.95 | Cleavage of the benzyl group. |
| Isomers | - | Positional isomers are often difficult to distinguish by their mass spectra alone. morawa.at |
Reactivity Profiles and Derivatization Strategies of N 3 Fluorobenzyl 2 Iodoaniline
Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions
The presence of an iodine atom on the aromatic ring makes N-(3-Fluorobenzyl)-2-iodoaniline an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle for various bond-forming transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 2-position of the aniline (B41778) ring. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. While specific studies on this compound are not prevalent, the reactivity of similar ortho-haloanilines is well-documented.
Interactive Data Table: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide Analogue | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Bromoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | 92 |
| 3 | 2-Iodoaniline (B362364) | 3-Furylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 88 |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds. This reaction is co-catalyzed by palladium and copper salts and is carried out in the presence of a base, typically an amine. The aryl iodide of this compound is highly reactive under these conditions, allowing for the efficient introduction of various alkyne moieties. These alkynylated products can serve as precursors for more complex heterocyclic structures. Improved protocols for Sonogashira couplings often employ copper-free conditions to avoid the homocoupling of alkynes. nih.gov
Interactive Data Table: Representative Sonogashira Coupling Reactions
| Entry | Aryl Halide Analogue | Alkyne | Pd Catalyst | Cu co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 92 |
| 2 | 1-Iodo-2-nitrobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 85 |
| 3 | 2-Bromoaniline | 1-Heptyne | Pd(OAc)₂/XPhos | None | Cs₂CO₃ | Acetonitrile (B52724) | 75 | 78 |
Heck and Stille Coupling Reactions
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. clockss.org For this compound, this would lead to the formation of a styrenyl-type derivative. The reaction is catalyzed by a palladium complex and requires a base. Ligand-free conditions have been developed for the Heck reaction of 2-iodoanilines with acrylates, providing 2-alkenylanilines in good yields. clockss.org
The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl halide. organic-chemistry.orgwikipedia.orgopenochem.org This method is known for its tolerance of a wide variety of functional groups. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. While highly effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
Interactive Data Table: Representative Heck and Stille Coupling Reactions
| Entry | Reaction Type | Aryl Halide Analogue | Coupling Partner | Catalyst | Ligand | Base/Additive | Solvent | Temp. (°C) | Yield (%) |
| 1 | Heck | 2-Iodoaniline | Methyl acrylate | Pd(OAc)₂ | None | Et₃N | CH₃CN | 80 | 85 |
| 2 | Stille | 2-Iodoaniline | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | PPh₃ | LiCl | Toluene | 100 | 90 |
| 3 | Stille | 1-Bromo-2-nitrobenzene | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | AsPh₃ | None | DMF | 90 | 88 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govorganic-chemistry.orgyoutube.com This reaction would allow for the introduction of an additional amino group at the 2-position of this compound, leading to the formation of a disubstituted aniline derivative. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation and depends on the nature of the amine coupling partner. fishersci.itresearchgate.net
Interactive Data Table: Representative Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide Analogue | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Aniline | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 100 | 85 |
| 2 | 2-Bromoaniline | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 110 | 92 |
| 3 | 2-Chloroaniline | Indole (B1671886) | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | 78 |
Transformations of the Secondary Amine Functionality
The secondary amine in this compound offers another site for chemical modification, allowing for the introduction of various functional groups through N-acylation and N-sulfonylation.
N-Acylation and N-Sulfonylation for Amide and Sulfonamide Formation
N-Acylation of the secondary amine can be readily achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivative. This transformation introduces an amide functionality, which can alter the electronic properties of the molecule and provide a handle for further synthetic manipulations. The selective N-acylation of N-aryl-2-aminobenzylamines has been reported to proceed in excellent yields. beilstein-journals.org
N-Sulfonylation involves the reaction of the secondary amine with a sulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine, to form a sulfonamide. Sulfonamides are a common functional group in medicinal chemistry and can also serve as protecting groups for the amine.
Interactive Data Table: Representative N-Acylation and N-Sulfonylation Reactions
| Entry | Reaction Type | Substrate Analogue | Reagent | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | N-Acylation | N-Phenyl-2-aminobenzylamine | Acetyl chloride | Et₃N | CH₂Cl₂ | RT | 95 |
| 2 | N-Acylation | N-Benzyl-2-bromoaniline | Benzoyl chloride | Pyridine | THF | RT | 90 |
| 3 | N-Sulfonylation | 2-Iodoaniline | p-Toluenesulfonyl chloride | Pyridine | CH₂Cl₂ | RT | 88 |
| 4 | N-Sulfonylation | N-Methylaniline | Methanesulfonyl chloride | Et₃N | Dioxane | 50 | 92 |
N-Alkylation and N-Arylation for Tertiary Amine and Diarylamine Synthesis
The secondary amine in this compound serves as a prime location for structural modifications through N-alkylation and N-arylation, yielding tertiary amines and diarylamines, respectively. These reactions typically proceed by deprotonating the nitrogen atom with a base to enhance its nucleophilicity, followed by reaction with an electrophile like an alkyl or aryl halide.
Standard methods for N-alkylation to produce tertiary amines often involve reacting the secondary amine with an alkyl halide in the presence of a base. Another common approach is reductive amination, where the secondary amine reacts with a ketone or aldehyde to form an enamine, which is then reduced to the tertiary amine. For N-arylation, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds between an amine and an aryl halide. This reaction has become a cornerstone of modern organic synthesis due to its broad applicability and functional group tolerance, largely replacing harsher traditional methods.
Table 1: Representative Conditions for N-Alkylation and N-Arylation
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | Tertiary Amine |
| Reductive Amination | 1. Ketone or Aldehyde 2. Reducing Agent (e.g., NaBH₄) | Tertiary Amine |
| Buchwald-Hartwig N-Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos, SPhos), Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., Toluene) | Diarylamine |
Cyclization Reactions Involving the Amine and Iodo Groups
The ortho-positioning of the amine and iodo groups on the this compound scaffold is highly advantageous for intramolecular cyclization reactions. These reactions facilitate the construction of nitrogen-containing heterocyclic systems, which are significant structural motifs in many biologically active molecules.
A prominent strategy is the intramolecular Buchwald-Hartwig amination, where a palladium catalyst promotes the formation of a C-N bond between the amine and the iodinated carbon. This process can lead to the synthesis of complex polycyclic structures. Another approach involves palladium/copper-catalyzed coupling
Computational and Theoretical Studies on N 3 Fluorobenzyl 2 Iodoaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info A smaller gap suggests higher reactivity and greater polarizability. thaiscience.info
For N-(3-Fluorobenzyl)-2-iodoaniline, the HOMO is expected to be localized primarily on the electron-rich 2-iodoaniline (B362364) ring, particularly on the nitrogen and iodine atoms, which possess lone pairs. The LUMO is likely distributed over the aromatic systems, particularly the benzyl (B1604629) ring, influenced by the electron-withdrawing fluorine atom. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can precisely map these orbitals and quantify the energy gap. researchgate.net The presence of both a strong electron-donating group (the secondary amine) and electron-withdrawing/polarizable halogens (iodine and fluorine) suggests a moderately reactive molecule.
Table 1: Representative Frontier Molecular Orbital Energies (Note: These are hypothetical values for illustrative purposes, based on typical DFT calculations for similar aromatic amines.)
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Understanding how charge is distributed across the atoms of this compound is essential for predicting its electrostatic interactions and reactive sites. Methods like Mulliken population analysis wikipedia.orglibretexts.org and Natural Bond Orbital (NBO) analysis provide estimates of partial atomic charges.
These analyses would likely show a significant negative charge on the highly electronegative fluorine and nitrogen atoms. researchgate.net The carbon atom attached to the fluorine (C-F) and the benzylic carbon (Ar-CH2-N) would exhibit positive charges. The iodine atom, being large and polarizable, presents a more complex picture; while it is electronegative, it can also engage in halogen bonding, featuring a region of positive electrostatic potential known as a σ-hole. NBO analysis further provides insights into orbital interactions, such as the stabilizing delocalization of the nitrogen lone pair into the aromatic ring's π* orbitals.
Table 2: Hypothetical Mulliken Partial Atomic Charges (Note: These values are illustrative examples to demonstrate expected charge distribution.)
| Atom | Hypothetical Mulliken Charge (a.u.) |
| N (amine) | -0.65 |
| I (iodo) | -0.15 |
| F (fluoro) | -0.40 |
| C (benzylic) | +0.25 |
| C (attached to N) | +0.35 |
| C (attached to I) | +0.10 |
| C (attached to F) | +0.30 |
Density Functional Theory (DFT) Investigations of Conformational Preferences and Tautomerism
This compound is a flexible molecule with several rotatable single bonds, primarily the C-N bonds and the C-C bond of the benzyl group. This flexibility gives rise to multiple conformations, each with a different energy. libretexts.org DFT calculations are an excellent tool for performing a conformational analysis to identify the most stable, low-energy structures. researchgate.netnih.gov
The analysis would involve systematically rotating key dihedral angles, such as the C-C-N-C and C-N-C-C angles, and performing a geometry optimization for each starting structure. The results would likely show that the most stable conformers adopt a staggered arrangement to minimize steric hindrance between the two bulky aromatic rings. pharmacy180.com The orientation of the N-H bond and the lone pair on the nitrogen atom relative to the rings would also be a critical factor. nih.gov Tautomerism is not expected to be a significant feature for this specific molecule, as it lacks the typical functional groups that readily undergo proton transfer to form stable tautomers.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) through Computational Methods
Computational chemistry can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
For NMR spectroscopy , methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can predict 1H, 13C, and 19F chemical shifts. nih.govrsc.org The calculations would predict distinct signals for the aromatic protons, with those on the fluorobenzyl ring being influenced by the fluorine's electronegativity and those on the iodoaniline ring affected by the iodine and amine groups. The benzylic CH2 protons would appear as a characteristic signal, likely a doublet due to coupling with the N-H proton. youtube.com
For Infrared (IR) spectroscopy , DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds. libretexts.org For this compound, key predicted frequencies would include the N-H stretch (typically around 3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), the C-F stretch, and the C-I stretch, which would appear at a much lower frequency due to the heavy mass of iodine. msu.edunih.gov Comparing the calculated spectrum with an experimental one helps to confirm the presence of these functional groups.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: These are representative values. Experimental data is required for actual comparison.)
| Parameter | Key Atom/Group | Predicted Value | Typical Experimental Range |
| ¹H-NMR Shift (ppm) | Benzylic CH₂ | 4.45 | 4.3 - 4.6 |
| ¹³C-NMR Shift (ppm) | C-I | 90.5 | 85 - 95 |
| ¹⁹F-NMR Shift (ppm) | Ar-F | -113.2 | -110 to -115 |
| IR Frequency (cm⁻¹) | N-H Stretch | 3410 | 3350 - 3450 |
| IR Frequency (cm⁻¹) | C-I Stretch | 530 | 500 - 600 |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. nih.gov An MD simulation of this compound would involve placing the molecule in a box filled with solvent molecules (e.g., water, DMSO, or chloroform) and calculating the forces between all atoms over thousands of time steps.
These simulations reveal how solvent molecules arrange themselves around the solute, a process known as solvation. They can highlight specific intermolecular interactions, such as the potential for the N-H group to act as a hydrogen bond donor and the fluorine and nitrogen atoms to act as acceptors. Furthermore, MD can explore the role of the iodine atom in forming halogen bonds, an important non-covalent interaction. nih.gov This provides a dynamic picture of the molecule's conformational flexibility and interactions in solution.
In Silico Modeling of Reaction Mechanisms and Transition State Structures for Derivatization
Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. For this compound, a common derivatization would be a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, to replace the iodine atom with another amine or related group. nih.govwikipedia.org
Using DFT, chemists can model the entire catalytic cycle of such a reaction. This involves locating the structures of all reactants, intermediates, and products along the reaction pathway. Crucially, the high-energy transition state structures for key steps like oxidative addition and reductive elimination can be calculated. nih.govacs.org Determining the energy barriers associated with these transition states allows for the identification of the rate-determining step and provides a deep understanding of how the catalyst, ligands, and substrates interact to facilitate the transformation. This knowledge is instrumental in optimizing reaction conditions and designing more efficient synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry that correlate the structural or property descriptors of a set of compounds with their chemical reactivity or biological activity. For this compound, predicting its reactivity is crucial for understanding its potential role in various chemical transformations, such as cross-coupling reactions or the synthesis of heterocyclic compounds.
While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, general principles derived from studies on substituted anilines and related halogenated compounds can be applied to hypothesize its reactivity profile. nih.govnih.gov QSAR models for substituted anilines often utilize a range of descriptors to predict properties like toxicity or reaction kinetics. nih.govoup.comresearchgate.net These descriptors typically include:
Electronic Descriptors: Parameters such as the Hammett constant (σ), highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy are critical. nih.govchemrxiv.org The fluorine atom on the benzyl ring and the iodine atom on the aniline (B41778) ring will significantly influence the electron density distribution across the molecule. The electron-withdrawing nature of both halogens is expected to impact the nucleophilicity of the amine nitrogen and the reactivity of the C-I bond.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) are used to quantify the bulkiness of the substituents, which can affect the accessibility of the reactive centers.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which can influence reaction rates in different solvent systems.
A hypothetical QSAR model for predicting the reactivity of a series of N-(substituted benzyl)-2-iodoanilines might take the following form:
Reactivity = c0 + c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Hydrophobic Descriptor)
The development of a robust QSAR model would involve the synthesis of a library of analogous compounds and the experimental determination of their reactivity in a specific reaction, which could then be correlated with the calculated descriptors.
Table 1: Key Molecular Descriptors for QSAR Analysis of this compound and Related Compounds
| Compound | Electronic Descriptor (e.g., HOMO Energy) | Steric Descriptor (e.g., Molar Volume) | Hydrophobic Descriptor (e.g., logP) |
| This compound | Data not available | Data not available | Data not available |
| m-Fluoroaniline | -5.13 eV chemrxiv.org | Data not available | 1.38 |
| m-Iodoaniline | -5.04 eV chemrxiv.org | Data not available | 2.54 |
| Aniline | -5.16 eV | 91.5 cm³/mol | 0.90 |
Note: The data for this compound is not available in the searched literature. The data for related compounds is provided for illustrative purposes.
Validation of Computational Models with Experimental Data
The credibility of any computational model, including QSAR, hinges on its validation against experimental results. This process ensures that the theoretical predictions accurately reflect real-world chemical behavior. For this compound, this would involve a multi-faceted approach.
The first step in validation is the internal validation of the QSAR model. Techniques like leave-one-out (LOO) cross-validation are employed, where the model is repeatedly built with one compound removed from the training set and its activity is predicted. nih.gov A high cross-validated correlation coefficient (q²) indicates a robust and predictive model.
The more critical step is external validation , where the developed model is used to predict the reactivity of a set of compounds that were not used in the model's construction. The predicted values are then compared with experimentally determined reactivities. A high correlation between the predicted and experimental values confirms the model's utility for making reliable predictions for new, untested compounds.
In the context of this compound, experimental validation could involve:
Kinetic Studies: Measuring the reaction rates of this compound in well-defined chemical reactions, such as a palladium-catalyzed Buchwald-Hartwig amination or a Sonogashira coupling. These experimental rates can then be compared with the reactivity indices predicted by computational models.
Spectroscopic Analysis: Techniques like NMR and X-ray crystallography can provide precise information about the molecule's geometry and electronic structure. These experimental parameters can be compared with the results from quantum chemical calculations (e.g., Density Functional Theory - DFT) to validate the computational methodology. For instance, calculated bond lengths, bond angles, and dihedral angles should be in good agreement with experimental data.
Thermodynamic Measurements: Experimental determination of properties like ionization potential and electron affinity can be compared with the calculated HOMO and LUMO energies, respectively, providing another layer of validation for the quantum chemical methods used to derive QSAR descriptors. chemrxiv.org
Currently, there is a lack of specific experimental data in the public domain for this compound that would allow for a direct and comprehensive validation of theoretical models. The scientific community relies on the general accuracy of computational methods that have been validated for a wide range of organic molecules. Future experimental work on this specific compound will be essential to rigorously assess the predictive power of computational chemistry in this context.
Strategic Applications of N 3 Fluorobenzyl 2 Iodoaniline in Advanced Organic Synthesis
Role as a Versatile Building Block for the Construction of Heterocyclic Systems
The unique constitution of N-(3-Fluorobenzyl)-2-iodoaniline makes it an exemplary starting material for constructing a diverse range of heterocyclic scaffolds, which are central to medicinal chemistry and materials science. The presence of the reactive carbon-iodine bond, a nucleophilic nitrogen atom, and the fluorobenzyl group allows for sequential or one-pot reactions to build polycyclic structures.
The ortho-iodoaniline framework is a classic precursor for the synthesis of several key heterocyclic cores through intramolecular cyclization. While direct cyclization of this compound would most naturally lead to indole-type structures, its role can be extended to other heterocycles through multi-component strategies.
Indole (B1671886) Derivatives: The most direct application of this compound is in the synthesis of N-substituted indoles. Intramolecular variants of transition-metal-catalyzed reactions, such as the Heck or Sonogashira coupling, followed by cyclization, are standard methods. For instance, a palladium-catalyzed intramolecular Heck reaction could be envisioned to form a fluorobenzyl-substituted indoline, which could then be aromatized to the corresponding indole.
Quinoline (B57606) Derivatives: Quinolines are typically formed via [3+3] cycloadditions involving an aniline (B41778) and a three-carbon component. The reactivity of 2-iodoanilines has been harnessed in nickel-catalyzed cyclizations with ynones to generate quinoline frameworks nih.gov. In such a strategy, this compound would serve as the aniline component, reacting with an appropriate ynone to yield a highly substituted, fluorinated quinoline derivative after cyclization and aromatization nih.govresearchgate.net. The reaction proceeds through a Michael addition followed by an intramolecular cyclization condensation.
Benzofuran (B130515) Derivatives: Although less direct, the synthesis of benzofurans can be achieved from iodo-precursors through multi-step sequences. For example, the iodine atom can be replaced with a hydroxyl group via a Buchwald-Hartwig or Ullmann-type coupling, transforming the iodoaniline into an N-benzyl-2-aminophenol derivative. This intermediate could then undergo cyclization with a suitable partner to form the benzofuran ring. Iodocyclization of functionalized alkynes is another prominent strategy for benzofuran synthesis, highlighting the utility of iodo-aromatic compounds in building this scaffold organic-chemistry.org.
Table 1: Potential Cyclization Strategies for Heterocycle Synthesis
| Target Heterocycle | Potential Reaction Type | Key Transformation of this compound |
| Indole | Intramolecular Heck/Sonogashira Cyclization | Pd-catalyzed C-N bond formation |
| Quinoline | Nickel-catalyzed [3+3] Cycloaddition | Reaction with an ynone followed by cyclization nih.gov |
| Benzofuran | Multi-step synthesis | Conversion of iodide to hydroxyl, followed by cyclization |
Nitrogen-containing macrocycles are of significant interest in supramolecular chemistry and drug discovery due to their ability to act as selective receptors and catalysts nih.govnih.gov. This compound can serve as a valuable precursor for such structures. The synthesis of macrocycles often relies on the reaction of bifunctional linear precursors under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization acs.org.
One potential strategy involves the palladium- or copper-catalyzed homocoupling of two molecules of this compound. This would generate a dimeric di-amine which could then be cyclized with a suitable linking diether or diacid dichloride to form a complex, multi-functionalized macrocycle. The fluorobenzyl groups would project from the macrocyclic ring, influencing its solubility and conformational properties.
The synthesis of benzothiazoles from 2-iodoanilines is a well-established and efficient methodology, making this compound an ideal precursor for novel fluorinated benzothiazole (B30560) derivatives acs.org. These compounds are important pharmacophores found in numerous biologically active molecules frontiersin.org.
Several robust methods have been developed:
Cascade Reaction with Acid Chlorides: A metal-free, one-pot cascade reaction involving a 2-iodoaniline (B362364), an acid chloride, and Lawesson's reagent provides 2-substituted benzothiazoles in high yields. The process involves initial amide formation, thionation of the amide to a thioamide, and subsequent intramolecular cyclization nih.govscispace.com.
Copper-Catalyzed Reaction with a Sulfur Source: N-benzyl-2-iodoanilines can be converted to benzothiazoles via a copper-catalyzed reaction with potassium sulfide (B99878) acs.org. This process involves a double C-S bond formation.
Reaction with Dithiocarbamates: 2-iodoanilines react with dithiocarbamates in the presence of a copper catalyst to afford 2-aminobenzothiazoles frontiersin.org. Alternatively, a metal-free pathway exists for this transformation frontiersin.org.
Cyclization with N-Tosylhydrazones: A copper-promoted [3+1+1] type cyclization between a 2-iodoaniline derivative, a sulfur source (S8), and an N-tosylhydrazone can selectively construct 2-substituted benzothiazoles nih.gov.
Table 2: Exemplary Methods for Benzothiazole Synthesis from 2-Iodoanilines
| Reagents | Catalyst/Conditions | Key Features | Reference |
| Acid Chloride, Lawesson's Reagent | Metal-free, one-pot | Forms 2-substituted benzothiazoles via a thioamide intermediate. | nih.govscispace.com |
| Potassium Sulfide (K2S) | Copper-catalyzed | Involves double C-S bond formation. | acs.org |
| Dithiocarbamates | Copper-catalyzed or metal-free | Yields 2-aminobenzothiazole (B30445) derivatives. | frontiersin.org |
| N-Tosylhydrazone, S8 | Copper-promoted | [3+1+1] cyclization for 2-substituted benzothiazoles. | nih.gov |
Triazoles are a critical class of heterocycles in medicinal chemistry and materials science. The most prominent method for their synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper(I) (CuAAC). This compound can serve as a building block for triazoles by first being converted into either the requisite azide or alkyne.
Conversion to an Aryl Azide: The aniline moiety can be transformed into an azide through a Sandmeyer-type reaction, proceeding via diazotization followed by treatment with sodium azide. The resulting N-(3-fluorobenzyl)-2-iodo-1-azidobenzene could then react with various terminal alkynes in a CuAAC reaction to produce 1,4-disubstituted 1,2,3-triazoles.
Conversion to an Alkyne: The aryl iodide can be functionalized with a terminal alkyne group using a Sonogashira coupling. The resulting N-(3-fluorobenzyl)-2-(alkynyl)aniline could then react with various organic azides to form the triazole ring.
Furthermore, a mixture of a copper(II) salt and sodium iodide can generate a copper(I) species and an electrophilic triiodide ion in situ. This system mediates the cycloaddition of an organic azide and a terminal alkyne to directly yield 5-iodo-1,4-disubstituted-1,2,3-triazoles, presenting another synthetic route where the iodo-substituent is incorporated into the final product. Once the triazole ring is formed, it can be further elaborated into more complex structures like triazolopyrimidines through annulation reactions.
Precursor in the Development of Novel Synthetic Methodologies
Beyond its role as a building block for specific targets, this compound is an ideal substrate for exploring and optimizing new synthetic reactions, particularly in the field of catalysis.
The combination of a reactive C(sp²)–I bond and a proximal N–H bond makes this compound an excellent test substrate for a wide array of catalytic cross-coupling reactions. Researchers can use this molecule to screen new catalysts, ligands, and reaction conditions for transformations such as:
Intramolecular Buchwald-Hartwig Amination: This reaction would involve the palladium-catalyzed coupling of the secondary amine and the aryl iodide to form a C-N bond, leading directly to the synthesis of 1-(3-fluorobenzyl)indoline. The efficiency of this transformation is highly dependent on the choice of palladium precursor and ligand.
Intramolecular Heck Reaction: If the nitrogen atom were first acylated with an acrylic acid derivative, the molecule would become a substrate for an intramolecular Heck reaction, a powerful tool for forming cyclic structures.
Intermolecular Coupling Reactions: The aryl iodide is a handle for numerous intermolecular cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Negishi), allowing for the introduction of various aryl, vinyl, or alkynyl groups at the 2-position of the aniline ring. Exploring these reactions with this specific substrate helps to understand the influence of the N-(3-fluorobenzyl) group on catalytic activity and reaction outcomes.
By serving as a model substrate, this compound aids in the expansion of the synthetic chemist's toolkit, facilitating the development of more efficient, selective, and robust methods for C-C and C-N bond formation.
Model Compound for Method Development in Fluorine and Iodine Chemistry
The presence of both a fluorine atom and an iodine atom on the this compound scaffold makes it an excellent model compound for the development of new synthetic methodologies. The distinct reactivity of the C-F and C-I bonds allows researchers to test the selectivity and efficiency of novel catalytic systems and reaction conditions.
For instance, the development of new palladium-catalyzed cross-coupling reactions can utilize this compound to explore the chemoselective activation of the C-I bond in the presence of the more robust C-F bond. This is crucial for creating complex molecules where the fluorine atom is a desired final feature. Research in this area focuses on optimizing ligand and catalyst systems to achieve high yields and selectivities, preventing undesired side reactions involving the fluorinated ring.
Furthermore, the compound is instrumental in developing new methods for radiofluorination and radioiodination. These techniques are vital for the synthesis of positron emission tomography (PET) tracers, where a radioactive isotope of fluorine (¹⁸F) or iodine (¹²³I, ¹²⁴I, ¹³¹I) is incorporated into a molecule. Using this compound as a model substrate allows for the fine-tuning of reaction conditions for these demanding transformations.
Contribution to the Synthesis of Complex Organic Molecules
The structural attributes of this compound make it a valuable precursor for the synthesis of more elaborate organic molecules, including analogs of natural products and diverse compound libraries.
While direct total syntheses of natural products using this compound as a starting material are not extensively documented, its structural motifs are found in various complex natural product analogs. Organic synthesis is often geared towards creating analogs of biologically active natural products to improve their properties or to explore their mechanism of action. researchgate.net The 2-iodoaniline moiety is a precursor to indole and quinoline structures, which are common cores in many alkaloids. The 3-fluorobenzyl group can be a key feature for modulating the biological activity of these analogs. For example, in the synthesis of analogs of indole alkaloids, the 2-iodoaniline portion can undergo intramolecular cyclization reactions to form the indole ring system, while the fluorobenzyl group remains as a substituent that can influence receptor binding or metabolic stability.
Diversity-oriented synthesis (DOS) aims to efficiently generate a wide range of structurally diverse molecules for high-throughput screening. This compound is an excellent scaffold for DOS due to its two reactive sites: the C-I bond and the N-H bond. This allows for a divergent synthetic approach where a common intermediate can be transformed into a variety of different molecular skeletons. beilstein-journals.orgnih.gov
Starting from this compound, a variety of transformations can be envisioned:
Palladium-catalyzed coupling reactions at the C-I position can introduce a wide range of substituents, including alkyl, aryl, and vinyl groups.
N-alkylation or N-acylation at the secondary amine can introduce further diversity.
Intramolecular cyclization reactions , such as the Larock indole synthesis or other palladium-catalyzed cyclizations, can be employed to construct heterocyclic ring systems.
This strategy allows for the rapid generation of a library of compounds with significant structural variation, which can then be screened for biological activity. nih.gov
Utilization in the Preparation of Specialized Chemical Probes and Ligands
The unique electronic and steric properties imparted by the fluorine and iodine atoms make this compound a valuable precursor for the synthesis of specialized chemical probes and ligands. scispace.com These molecules are designed to interact with specific biological targets, such as enzymes or receptors, to study their function or to act as therapeutic agents.
The 3-fluorobenzyl group is often incorporated into drug candidates to enhance their metabolic stability or to improve their binding affinity to a target protein through favorable fluorine-protein interactions. The 2-iodoaniline moiety can serve as a handle for further functionalization or as a key component of a pharmacophore. For example, derivatives of this compound have been investigated as precursors to inhibitors of enzymes like monoamine oxidase B (MAO-B) and as ligands for various receptors. nih.gov The synthesis of these specialized molecules often involves multi-step sequences where the unique reactivity of the starting material is strategically exploited.
Integration into Flow Chemistry and Automated Synthesis Platforms
The well-defined reactivity of this compound makes it suitable for integration into modern synthesis technologies such as flow chemistry and automated synthesis platforms. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved safety, better reaction control, and easier scalability.
The palladium-catalyzed coupling reactions and other transformations involving this compound can be readily adapted to flow-through conditions. This allows for the rapid and efficient production of a series of analogs for structure-activity relationship (SAR) studies. Automated synthesis platforms can utilize this compound as a building block to generate libraries of compounds in a high-throughput fashion, accelerating the drug discovery process.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁FIN |
| Molecular Weight | 327.14 g/mol |
| Appearance | Solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727). |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Characteristic peaks for aromatic and benzylic protons. |
| ¹³C NMR | Signals corresponding to the fluorinated and iodinated aromatic rings, as well as the benzylic carbon. |
| Mass Spectrometry | Molecular ion peak at m/z = 327. |
Emerging Research Frontiers and Future Directions in N 3 Fluorobenzyl 2 Iodoaniline Chemistry
Exploration of Asymmetric Synthesis Approaches to Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological activities. nih.govnih.gov While the parent N-(3-Fluorobenzyl)-2-iodoaniline is achiral, the synthesis of its chiral derivatives represents a significant and largely unexplored research avenue. Future research is anticipated to focus on the development of novel asymmetric synthetic methodologies to access chiral this compound derivatives with high enantiomeric purity.
One promising strategy involves the use of chiral catalysts, such as chiral phosphoric acids, cinchona alkaloids, or transition metal complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions. nih.govresearchgate.net For instance, the asymmetric reduction of a prochiral imine precursor derived from 2-iodoaniline (B362364) and 3-fluorobenzaldehyde (B1666160) could be a viable route. Another approach could involve the kinetic resolution of a racemic mixture of a chiral derivative, where one enantiomer is selectively transformed, leaving the other enantiomer in high enantiomeric excess. nih.gov The development of such methods would open the door to the synthesis of novel chiral ligands, catalysts, and biologically active molecules based on the this compound scaffold.
Table 1: Potential Asymmetric Synthesis Strategies for Chiral this compound Derivatives
| Strategy | Key Transformation | Potential Catalyst/Reagent | Expected Outcome |
| Asymmetric Reduction | Reduction of a prochiral imine | Chiral boranes, Noyori-type catalysts | Enantiomerically enriched amine |
| Kinetic Resolution | Acylation or enzymatic resolution of a racemic amine | Chiral acylating agents, lipases | One enantiomer in high enantiomeric excess |
| Chiral Auxiliary-Mediated Synthesis | Alkylation of a chiral auxiliary-derived enolate | Chiral auxiliary attached to the aniline (B41778) nitrogen | Diastereoselective alkylation |
| Asymmetric C-H Functionalization | Direct functionalization of a C-H bond | Chiral transition metal catalysts (e.g., Pd, Rh) | Enantioselective introduction of a new substituent |
Development of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis have emerged as powerful and sustainable tools in organic synthesis, offering mild reaction conditions and unique reactivity patterns compared to traditional thermal methods. The application of these technologies to the transformations of this compound is a burgeoning area of research. The presence of both an iodine atom and a C-N bond in the molecule provides multiple sites for photocatalytic and electrocatalytic activation.
For instance, the carbon-iodine bond is susceptible to homolytic cleavage under photocatalytic conditions, generating an aryl radical that can participate in a variety of coupling reactions. nih.gov This could enable the synthesis of novel biaryl compounds or the introduction of various functional groups at the 2-position of the aniline ring. Electrocatalysis, on the other hand, can be employed for the controlled oxidation or reduction of the aniline moiety, leading to the formation of radical cations or anions that can undergo further transformations. acs.orgresearchgate.net The development of efficient photocatalytic and electrocatalytic methods for the functionalization of this compound would not only provide access to new chemical space but also align with the principles of green chemistry by reducing the reliance on harsh reagents and high temperatures. acs.org
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of novel synthetic routes. nih.govbeilstein-journals.org In the context of this compound chemistry, ML and AI can play a pivotal role in accelerating the discovery and development of new reactions and processes.
Advanced Materials Science Applications (Focus on Synthetic Routes and Material Preparation)
Halogenated anilines are valuable precursors for the synthesis of advanced materials with unique electronic and optical properties. rsc.orgresearchgate.net The specific combination of fluorine and iodine atoms in this compound makes it an attractive building block for the design and synthesis of novel functional materials. The iodine atom can serve as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the construction of conjugated polymers and oligomers. researchgate.net The fluorine atom can enhance the thermal stability, oxidative stability, and electron-accepting properties of the resulting materials.
Future research in this area will likely focus on the development of efficient synthetic routes to polymers and other advanced materials derived from this compound. For example, the palladium-catalyzed polymerization of a dihalo-derivative of this compound could lead to the formation of novel conjugated polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The unique electronic properties conferred by the fluorine and iodine atoms could lead to materials with improved performance and stability.
Fundamental Studies on Fluorine-Iodine Synergism in Reactivity
The interplay between the fluorine and iodine substituents on the aromatic ring of this compound is expected to give rise to unique reactivity patterns. The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of the iodine atom, as well as the aniline nitrogen. Fundamental studies aimed at understanding this fluorine-iodine synergism are crucial for unlocking the full synthetic potential of this molecule.
For example, the fluorine atom may modulate the rate and selectivity of cross-coupling reactions at the carbon-iodine bond. It may also influence the pKa of the aniline nitrogen, thereby affecting its nucleophilicity and basicity. A deeper understanding of these electronic effects can be gained through a combination of experimental studies, such as kinetic measurements and Hammett analysis, and computational modeling. acs.org This knowledge will be invaluable for the rational design of new synthetic methods and for predicting the reactivity of this compound in various chemical transformations.
Challenges and Opportunities in the Sustainable Production and Utilization of this compound
As with any chemical compound intended for large-scale applications, the development of sustainable and cost-effective production methods for this compound is of paramount importance. Traditional methods for the synthesis of halogenated anilines often involve the use of hazardous reagents and generate significant amounts of waste. mdpi.com A key challenge and opportunity lies in the development of greener synthetic routes that minimize the environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
